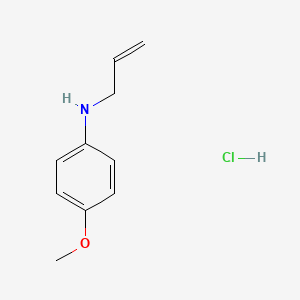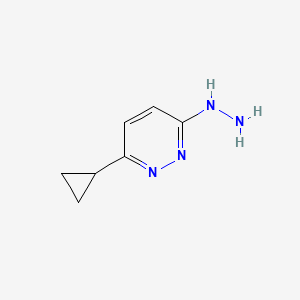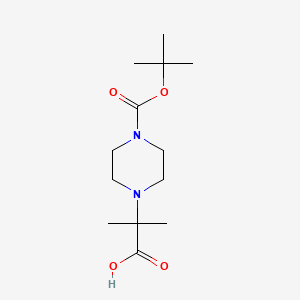![molecular formula C10H15BrClNS B1525451 1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene hydrochloride CAS No. 1311316-15-0](/img/structure/B1525451.png)
1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene hydrochloride
Übersicht
Beschreibung
1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene hydrochloride is an organic compound with the molecular formula C10H15BrClNS. It has a molecular weight of 296.6548 . The compound is listed under the CAS number 1311316-15-0 .
Molecular Structure Analysis
The molecular structure of 1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene hydrochloride consists of a benzene ring substituted with a bromine atom and a sulfanyl group linked to a 4-aminobutyl chain . The presence of different functional groups like the amine, sulfanyl group, and halogen may influence the compound’s reactivity and interactions.Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition and Potential Antitumor Applications
Research has identified halogenated sulfonamides and aminobenzolamides, which share structural similarities with the queried compound, as potent inhibitors of the carbonic anhydrase (CA) isozyme IX. This isozyme is associated with tumor cells, suggesting these compounds have potential as antitumor agents due to their selective inhibition properties (Ilies et al., 2003).
Antibacterial Applications and Immobilization on Polymeric Carriers
A study explored the synthesis of 4-aminophenylsulfonamide immobilized on polymer carriers, aiming to reduce toxicity and prolong drug action. This approach underscores the utility of sulfonamides in creating materials with antibacterial properties, particularly against resistant strains like E. coli K12 (Toropin et al., 2017).
Environmental Biodegradation
The bacterium Novosphingobium resinovorum SA1 can utilize sulfanilic acid, a structurally related compound, as its sole carbon, nitrogen, and sulfur source. This indicates the potential use of such bacteria in bioremediation processes to degrade environmental pollutants derived from sulfonamides and related aromatic compounds (Hegedűs et al., 2017).
Synthetic Applications and Chemical Studies
Another study discussed the synthesis of non-proteinogenic amino acids as models for the adducts of bromobenzene oxide to protein, demonstrating the potential of bromobenzene derivatives in understanding protein modification processes and the development of related biomarkers (Bambal & Hanzlik, 1994).
Eigenschaften
IUPAC Name |
4-(2-bromophenyl)sulfanylbutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNS.ClH/c11-9-5-1-2-6-10(9)13-8-4-3-7-12;/h1-2,5-6H,3-4,7-8,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJVVJSIBJOZRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)SCCCCN)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine dihydrochloride](/img/structure/B1525371.png)
![3-amino-2-methyl-N-[3-(3-methyl-1H-pyrazol-4-yl)propyl]propanamide dihydrochloride](/img/structure/B1525372.png)
![2-[(2-Methoxyethyl)amino]acetic acid hydrochloride](/img/structure/B1525375.png)
![2-[(2,2-Dimethylpropyl)amino]-1-phenylethan-1-ol hydrochloride](/img/structure/B1525376.png)

![Methyl 3-[(6-methylpyridin-2-yl)amino]propanoate](/img/structure/B1525378.png)
![3-[(3-amino-1H-pyrazol-1-yl)sulfonyl]benzonitrile](/img/structure/B1525380.png)
![3-[(Dimethylamino)methyl]-1-benzofuran-2-carboxylic acid hydrochloride](/img/structure/B1525381.png)
![6-Azaspiro[2.5]octane hydrochloride](/img/structure/B1525384.png)
![2-[1-(2-Phenylethyl)cyclopentyl]acetic acid](/img/structure/B1525385.png)


